6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide
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Overview
Description
6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide is a chemical compound that belongs to the class of 2-imino-2H-1-benzopyrans. These compounds are known for their versatile applications in heterocyclic synthesis and their potential pharmacological properties . The compound’s structure includes a benzopyran backbone, which is a common feature in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for several hours.
Fusion: Conducting the reaction without solvent at high temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s imino group can participate in nucleophilic attacks, leading to the formation of various intermediates and products . These interactions can modulate biological pathways, contributing to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-2H-1-benzopyran-3-carboxamide
- 2-Imino-3-(1H-benzoimidazol-2-yl)-2H-1-benzopyran
- 2-Imino-4-methyl-2H-1-benzopyran-3-carbonitrile
Uniqueness
6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide is unique due to its specific ethyl substitution at the 6th position, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties .
Properties
CAS No. |
919092-00-5 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-ethyl-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-7-3-4-10-8(5-7)6-9(11(13)15)12(14)16-10/h3-6,14H,2H2,1H3,(H2,13,15) |
InChI Key |
OJHUNCBMHDHPPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)N |
Origin of Product |
United States |
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